molecular formula C22H25N3O2 B5541944 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5541944
M. Wt: 363.5 g/mol
InChI Key: OBGJOGLVYHGTCN-ZWKOTPCHSA-N
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Description

Diazabicyclo[3.2.2]nonan derivatives, including compounds with quinolinylcarbonyl groups, are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential as pharmaceutical agents. These compounds, including those similar to the specified molecule, often exhibit unique chemical and physical properties that make them valuable for various applications.

Synthesis Analysis

The synthesis of diazabicyclo nonan derivatives often involves complex organic reactions, including condensation, cyclization, and functional group modifications. For example, Jensen et al. (2002) described the synthesis of a selective serotonin reuptake inhibitor with a similar structure, highlighting the steps involved in achieving high radiochemical purity and specific radioactivity (Jensen et al., 2002).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonan derivatives, including quinolinylcarbonyl-substituted compounds, can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction. For instance, Fernández et al. (1995) conducted a structural and conformational study of related esters, revealing the chair-chair conformation and stereoelectronic effects (Fernández et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.2.2]nonan derivatives, including the ability to undergo various reactions, is a key aspect of their study. Weber et al. (2001) investigated the repulsion and π-delocalization in a related skeleton, providing insights into the reactivity and interaction mechanisms within such molecules (Weber et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of these compounds can be characterized through experimental studies. For example, McCabe et al. (1989) explored the conformations of derivatives of diazabicyclo[3.3.1]nonan-9-one, demonstrating the effect of nucleophile-electrophile interaction on molecular geometry (McCabe et al., 1989).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of diazabicyclo[3.2.2]nonan derivatives in chemical reactions. Arutyunyan et al. (2014) synthesized new 1,3-diazaadamantane derivatives with quinoline fragments, highlighting the synthetic routes and potential for further functionalization (Arutyunyan et al., 2014).

Scientific Research Applications

Efficient Synthesis and Chemical Transformations

One area of research focuses on the efficient synthesis of complex bicyclic and tricyclic compounds, which are relevant for the development of pharmaceuticals and materials science. For example, studies have described the synthesis of 2‐(2‐Aminophenyl)‐2,3‐dihydropyridin‐4(1H)‐ones through cyclization and ring cleavage procedures, showcasing the chemical versatility of diazabicyclo compounds (Karapetyan et al., 2011). Similarly, research into the structural and conformational behavior of diazabicyclanones and diazabicyclanols has provided insights into their potential applications in designing new materials and drugs (Gálvez et al., 1985).

Coordination Chemistry and Metal Complexes

Another significant application area is in coordination chemistry, where these compounds serve as ligands to form complex structures with metals. Such studies are crucial for catalysis, environmental chemistry, and the synthesis of metal-organic frameworks. Research by Comba et al. (2016) on hexadentate picolinic acid-based bispidine ligands exemplifies the use of bicyclic compounds in creating highly preorganized structures for metal coordination, impacting fields ranging from catalysis to bioinorganic chemistry (Comba et al., 2016).

Pharmaceutical Research and Development

Furthermore, diazabicyclo compounds have been explored for their pharmacological potentials, such as in the synthesis of σ receptor ligands with cytotoxic activity against cancer cells. This underscores the importance of such compounds in developing new therapeutic agents. Geiger et al. (2007) provided evidence of the cytotoxic activity of bicyclic σ receptor ligands against human tumor cell lines, indicating the potential for these compounds in cancer therapy (Geiger et al., 2007).

properties

IUPAC Name

(1S,5R)-6-(3-methylbut-2-enyl)-3-(quinoline-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)11-12-25-18-9-7-17(21(25)26)13-24(14-18)22(27)20-10-8-16-5-3-4-6-19(16)23-20/h3-6,8,10-11,17-18H,7,9,12-14H2,1-2H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGJOGLVYHGTCN-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)C3=NC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=NC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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